EP2 receptor antagonist-1, a selective antagonist of the EP2 receptor, plays a significant role in modulating various physiological and pathological processes mediated by prostaglandin E2. The EP2 receptor is one of the four G-protein coupled receptors activated by prostaglandin E2, with widespread expression in tissues such as the brain, uterus, and immune system. The receptor is implicated in pro-inflammatory responses and tumor progression, making it a target for therapeutic intervention in conditions like cancer and inflammatory diseases .
The compound EP2 receptor antagonist-1 has been developed through extensive research into the structure-activity relationships of prostaglandin receptor antagonists. Initial studies focused on high-throughput screening of libraries of small molecules, leading to the identification of potent first-generation compounds which were later optimized to enhance selectivity and pharmacokinetic properties .
EP2 receptor antagonist-1 falls under the category of pharmacological agents specifically targeting the prostanoid receptor family. It is classified as a selective EP2 antagonist, distinguishing it from other prostaglandin receptors such as EP1, EP3, and EP4, which have different signaling pathways and physiological roles .
The synthesis of EP2 receptor antagonist-1 involves several key steps that utilize various chemical reactions to construct the desired molecular framework. The development typically begins with high-throughput screening of compound libraries to identify lead structures with promising activity against the EP2 receptor.
The synthesis process often employs techniques such as:
EP2 receptor antagonist-1 features a complex molecular structure characterized by specific functional groups that interact selectively with the EP2 receptor. For instance, many derivatives contain indole or tetrazole rings that enhance binding affinity.
The molecular weight of EP2 receptor antagonist-1 is typically around 298 g/mol, with a purity exceeding 98%, ensuring its suitability for biological assays . The structural formula includes multiple aromatic rings and functional groups that confer its pharmacological properties.
The synthesis of EP2 receptor antagonist-1 involves several critical chemical reactions:
Reactions are typically conducted under controlled conditions using solvents like N,N-dimethylformamide. Catalysts such as copper iodide may be employed to facilitate coupling reactions effectively.
EP2 receptor antagonist-1 operates by binding competitively to the EP2 receptor, inhibiting its activation by prostaglandin E2. This blockade prevents downstream signaling pathways associated with inflammation and tumor progression.
Research indicates that antagonism at the EP2 receptor leads to reduced levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular responses. The Schild regression analysis provides mean values indicating effective competitive antagonism at low nanomolar concentrations .
EP2 receptor antagonist-1 exhibits high solubility in aqueous solutions due to its structural characteristics, which include polar functional groups that facilitate interaction with water molecules.
The compound's stability is crucial for its effectiveness; it typically demonstrates good metabolic stability in liver microsomes, ensuring prolonged action in biological systems. The half-life after administration varies but is generally optimized through structural modifications during synthesis .
EP2 receptor antagonist-1 has significant scientific applications:
Prostaglandin E₂ (PGE₂) signaling through the EP2 receptor subtype represents a critical node in inflammatory cascades. As a Gαs-coupled receptor, EP2 activation triggers cAMP-dependent pathways (via PKA/Epac) and β-arrestin-mediated signaling, amplifying expressions of cytokines (IL-6, TNF-α), chemokines (CCL2), and oxidative enzymes (iNOS) [1] [3]. Unlike related prostanoid receptors (e.g., EP4), EP2 exhibits unique resistance to desensitization, enabling sustained signaling under pathological conditions [1] [6]. This pathway’s centrality in neuroinflammation, cancer progression, and peripheral inflammatory disorders has driven targeted antagonist development. Selective EP2 blockade offers theoretical advantages over broad cyclooxygenase inhibition (e.g., COX-2 inhibitors), avoiding cardiovascular complications linked to suppression of protective prostanoids like prostacyclin [3] [10].
EP2 receptor activation contributes to disease pathogenesis through multifaceted mechanisms:
Table 1: Key Signaling Pathways Mediated by EP2 Receptor Activation
Pathway | Downstream Effectors | Biological Consequences |
---|---|---|
Gαs/cAMP-PKA | CREB, NF-κB | Inflammatory gene transcription |
Gαs/cAMP-Epac | Rap1/Rap2 | Cytokine release, neurotoxicity |
β-arrestin/Src | EGFR/Ras/ERK | Tumor cell proliferation, migration |
PI3K/Akt/GSK-3β | β-catenin stabilization | Cell survival, inflammation |
Structurally, EP2 shares <30% homology with other PGE₂ receptors (EP1/3/4), but 44% with DP1—a challenge for selective antagonist design [3] [6].
The quest for selective EP2 antagonists faced significant hurdles prior to 2011 due to:
Key milestones include:
Table 2: Evolution of Key EP2 Antagonists
Compound | EP2 Ki (nM) | Selectivity Profile | Key Limitations |
---|---|---|---|
AH6809 | ~1,000 | Weak; blocks DP1/EP1 | Low potency, off-target effects |
TG4-155 (1st gen) | 9.9 | 10-fold vs. DP1 | Low solubility, short t½ (1.7 h) |
TG6-10-1 (2nd gen) | 5.2 | 50-fold vs. DP1 | Moderate brain penetration |
TG8-260 (2nd gen) | 0.8 | >100-fold vs. DP1/EP4 | Optimized for chronic models |
EP2 Receptor Antagonist-1 (CAS 848920-08-1, C₂₄H₂₂N₄O₅, MW 446.46 g/mol) represents a structurally distinct, allosteric modulator with unique properties:
Table 3: Research Applications of EP2 Receptor Antagonist-1
Disease Model | Key Findings | Reference |
---|---|---|
Alzheimer’s (5xFAD + LPS) | ↓ Cortical IL-1β, TNF, GFAP; no effect in "single-hit" models | [10] |
In vitro microglia | ↑ Aβ phagocytosis (3-fold); ↓ IL-6, iNOS | [3] |
Neuroblastoma xenografts | ↓ Tumor vascularization via IL-23/Th17 suppression | [9] |
Its water solubility (~100 mg/mL in DMSO) facilitates in vitro dosing, though allosteric kinetics require careful agonist-coincubation in functional assays [2] [5]. As the first clinically explored allosteric EP2 antagonist, it validates mechanodiverse targeting beyond orthosteric inhibition.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9